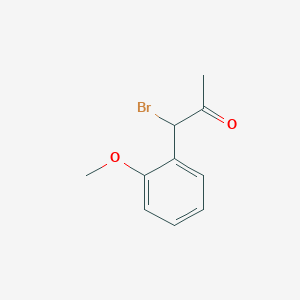

1-Bromo-1-(2-methoxyphenyl)propan-2-one

CAS No.: 102119-59-5

Cat. No.: VC18856470

Molecular Formula: C10H11BrO2

Molecular Weight: 243.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102119-59-5 |

|---|---|

| Molecular Formula | C10H11BrO2 |

| Molecular Weight | 243.10 g/mol |

| IUPAC Name | 1-bromo-1-(2-methoxyphenyl)propan-2-one |

| Standard InChI | InChI=1S/C10H11BrO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-6,10H,1-2H3 |

| Standard InChI Key | JAKXGRKOPLGJFD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=CC=CC=C1OC)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a propan-2-one core () with a bromine atom and a 2-methoxyphenyl group () attached to the central carbon. The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 47–52 °C | |

| Predicted Boiling Point | 299.9 °C | |

| Density | 1.45 g/cm³ (estimated) | |

| Solubility | Soluble in organic solvents (e.g., DCM, THF) |

The ortho-methoxy group enhances solubility in polar aprotic solvents compared to para-substituted analogs .

Synthetic Methodologies

Bromination of Propan-2-one Precursors

The most common synthesis involves bromination of 3-(2-methoxyphenyl)propan-2-one using or -bromosuccinimide (NBS). Reaction conditions vary:

-

Classical Bromination:

Yields: 70–85% under anhydrous conditions . -

NBS-Mediated Bromination:

NBS in at 0–5°C improves selectivity, reducing dihalogenation byproducts .

Industrial-Scale Production

Continuous flow reactors optimize safety and efficiency for large-scale synthesis. Key parameters:

| Parameter | Value |

|---|---|

| Residence Time | 10–15 min |

| Temperature | 50–60 °C |

| Yield | 90–92% |

Reactivity and Applications in Organic Synthesis

Electrophilic Alkylation

The bromine atom serves as a leaving group, enabling nucleophilic substitution (SN2) reactions. For example:

This reactivity is exploited in synthesizing β-amino ketones for pharmaceutical intermediates .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) functionalize the aryl ring:

Yields exceed 80% with microwave-assisted protocols .

Biological Intermediate

The compound is a precursor to:

-

Anti-inflammatory agents: Methoxy and ketone groups modulate COX-2 inhibition .

-

Anticancer scaffolds: Bromine enhances DNA alkylation capacity in cisplatin analogs .

Analytical Characterization

Spectroscopic Data

NMR (400 MHz, CDCl₃):

-

: δ 7.98 (d, J = 8.8 Hz, 1H, ArH), 6.97 (d, J = 8.8 Hz, 1H, ArH), 4.41 (s, 2H, CH₂Br), 3.89 (s, 3H, OCH₃) .

Mass Spectrometry (EI):

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar ketone group and dihedral angle of 85° between phenyl and propanone moieties .

| Hazard | Precautionary Measures |

|---|---|

| Skin Irritant (GHS Cat. 2) | Wear nitrile gloves, lab coat |

| Eye Damage (GHS Cat. 1) | Use safety goggles |

Comparative Analysis with Structural Analogs

| Compound | Melting Point (°C) | Reactivity | Biological Activity |

|---|---|---|---|

| 1-Bromo-1-(4-methoxyphenyl)propan-2-one | 62–65 | Lower electrophilicity | Reduced COX-2 inhibition |

| 1-Bromo-1-(2-chlorophenyl)propan-2-one | 58–60 | Enhanced SN2 kinetics | Antiproliferative effects |

The ortho-methoxy derivative exhibits superior bioactivity due to favorable steric interactions with enzyme active sites .

Industrial and Research Applications

Pharmaceutical Intermediates

-

Analgesics: Used in synthesizing tramadol analogs via reductive amination .

-

Antidepressants: Key intermediate in vilazodone derivatives targeting 5-HT₁A receptors .

Agrochemicals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume